molecular formula C12H14Cl3NO2 B14892682 n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide

n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B14892682
M. Wt: 310.6 g/mol
InChI Key: RCHQZXPGYZVKOI-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tert-butyl group, a trichlorophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the reaction of 2,4,5-trichlorophenol with tert-butylamine and chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: 2,4,5-trichlorophenol reacts with chloroacetyl chloride in the presence of a base to form 2-(2,4,5-trichlorophenoxy)acetyl chloride.

    Step 2: The resulting 2-(2,4,5-trichlorophenoxy)acetyl chloride is then reacted with tert-butylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or herbicidal properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide would depend on its specific application. For example, if it exhibits herbicidal activity, it may inhibit specific enzymes or pathways in plants. In a pharmaceutical context, it may interact with molecular targets such as receptors or enzymes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • n-(Tert-butyl)-2-(2,4-dichlorophenoxy)acetamide
  • n-(Tert-butyl)-2-(2,4,6-trichlorophenoxy)acetamide
  • n-(Tert-butyl)-2-(2,5-dichlorophenoxy)acetamide

Uniqueness

n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the specific arrangement of chlorine atoms on the phenoxy ring. This arrangement can influence its chemical reactivity, biological activity, and physical properties compared to other similar compounds.

Properties

Molecular Formula

C12H14Cl3NO2

Molecular Weight

310.6 g/mol

IUPAC Name

N-tert-butyl-2-(2,4,5-trichlorophenoxy)acetamide

InChI

InChI=1S/C12H14Cl3NO2/c1-12(2,3)16-11(17)6-18-10-5-8(14)7(13)4-9(10)15/h4-5H,6H2,1-3H3,(H,16,17)

InChI Key

RCHQZXPGYZVKOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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